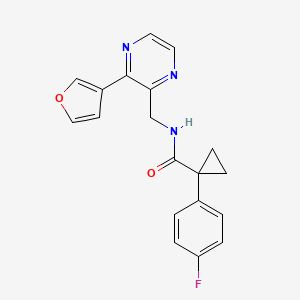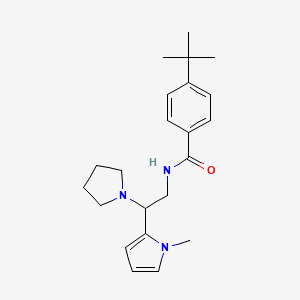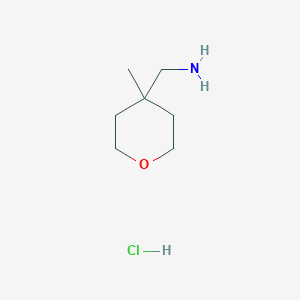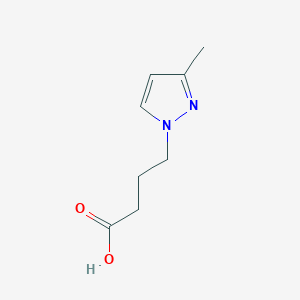![molecular formula C13H16N2O2 B2929591 N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide CAS No. 478262-02-1](/img/structure/B2929591.png)
N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide, also known as DMXAA or Vadimezan, is a synthetic small molecule that has been extensively studied for its potential as an anticancer agent. It was first discovered in the 1990s as a compound that could induce tumor necrosis factor-alpha (TNF-α) production in mice. Since then, DMXAA has been investigated for its ability to selectively target and destroy tumor blood vessels, as well as activate the immune system to fight cancer.
Aplicaciones Científicas De Investigación
Antiviral Applications
Indole derivatives, which include compounds like N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide, have shown potential in antiviral therapy. They have been found to inhibit the replication of viruses such as influenza A and Coxsackie B4 virus . The ability to interfere with viral replication makes these compounds valuable for further research into antiviral drugs.
Anti-HIV Activity
Compounds structurally related to N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide have been synthesized and tested for their efficacy against HIV-1 and HIV-2 strains . Their potential to inhibit HIV replication suggests that they could be developed into new therapeutic agents for treating HIV infection.
Anticancer Research
The indole scaffold present in N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide is a common feature in many synthetic drug molecules with anticancer properties . Research into indole derivatives continues to be a promising avenue for the development of new cancer treatments.
Synthetic Cannabinoids
Some derivatives of N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide have been explored as synthetic cannabinoids . These compounds interact with cannabinoid receptors in the brain and could have implications for the treatment of various neurological disorders.
Biochemical Research
In biochemical research, compounds like N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide are used to study enzyme inhibition, receptor binding, and signal transduction pathways . Their diverse biological activity makes them useful tools in understanding cellular processes.
Environmental Science
While direct applications in environmental science are not well-documented for this specific compound, related indole derivatives are often studied for their environmental impact and degradation . Understanding the behavior of these compounds can inform pollution control and environmental remediation efforts.
Propiedades
IUPAC Name |
N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9(16)14-10-4-6-11(7-5-10)15-8-13(2,3)12(15)17/h4-7H,8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGOCHSYEFNMQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2CC(C2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2929509.png)


![3'-(3-chloro-4-methoxyphenyl)-1-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2929512.png)



![(5-Methylpyrazin-2-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2929521.png)
![N~1~-(4-chlorophenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2929522.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2929523.png)
![2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2929524.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2929528.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2929530.png)